molecular formula C8H12O4 B2542921 Methyl 3-methyl-2,4-dioxohexanoate CAS No. 167408-68-6

Methyl 3-methyl-2,4-dioxohexanoate

Cat. No.: B2542921
CAS No.: 167408-68-6
M. Wt: 172.18
InChI Key: YCXXUHBTNQZQHD-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2,4-dioxohexanoate is an organic compound with the molecular formula C8H12O4 It is a derivative of hexanoic acid and contains two keto groups at the 2 and 4 positions, as well as a methyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methyl-2,4-dioxohexanoate can be synthesized through several methods. One common approach involves the alkylation of methyl 3,5-dioxohexanoate using a cobalt (II) complex. This reaction is regioselective and yields methyl 4-alkyl-3,5-dioxohexanoates, which can then be cyclized to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2,4-dioxohexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, yielding diols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols.

Scientific Research Applications

Methyl 3-methyl-2,4-dioxohexanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 3-methyl-2,4-dioxohexanoate depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, to exert its effects. The pathways involved may include enzymatic catalysis, receptor binding, and signal transduction.

Comparison with Similar Compounds

Methyl 3-methyl-2,4-dioxohexanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in various fields.

Properties

IUPAC Name

methyl 3-methyl-2,4-dioxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-4-6(9)5(2)7(10)8(11)12-3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXXUHBTNQZQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)C(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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